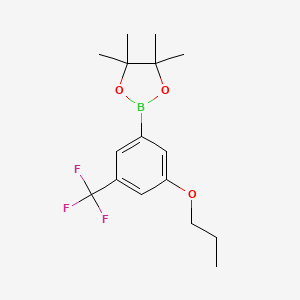
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate aryl halide under palladium-catalyzed conditions. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale Suzuki-Miyaura cross-coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various types of reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to the corresponding borane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides in the presence of a palladium catalyst.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Aryl-substituted boronic esters.
科学研究应用
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the palladium center. This process is followed by reductive elimination to form the desired carbon-carbon bond.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 3,5-Dimethylphenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. The propoxy group also adds steric hindrance, influencing the compound’s behavior in various chemical reactions.
属性
分子式 |
C16H22BF3O3 |
|---|---|
分子量 |
330.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[3-propoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O3/c1-6-7-21-13-9-11(16(18,19)20)8-12(10-13)17-22-14(2,3)15(4,5)23-17/h8-10H,6-7H2,1-5H3 |
InChI 键 |
CHRAQTVXXSQUOE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


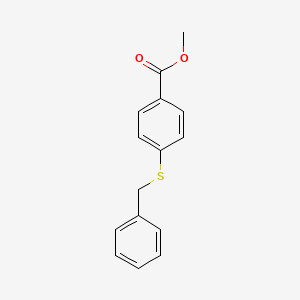
![[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+)](/img/structure/B14024631.png)
![Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B14024638.png)
![(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B14024642.png)
![2,4-Dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14024643.png)
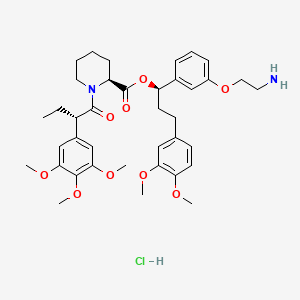
![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
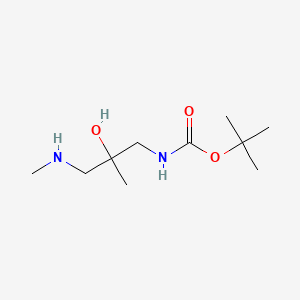
![4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024676.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)

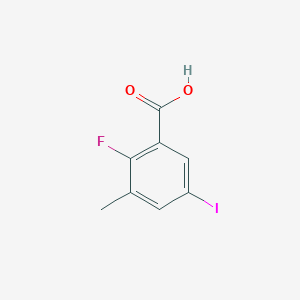
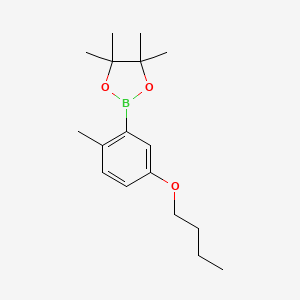
![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)
